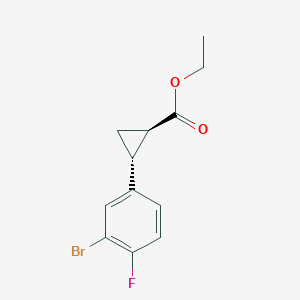![molecular formula C7H14ClN B1531497 2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride CAS No. 2098160-64-4](/img/structure/B1531497.png)
2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride
Overview
Description
“2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride” is a chemical compound. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine and its derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized using different strategies . One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure of pyrrolidine derivatives, like “2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride”, can be influenced by the stereogenicity of carbons . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Chemical Reactions Analysis
The reactivity of pyrrolidine and its derivatives can be influenced by various factors . The possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring are some of the factors that enhance the reactivity of this saturated scaffold .
Scientific Research Applications
Identification and Derivatization of Cathinones
This compound has been examined in the context of identifying and derivatizing selected cathinones, a class of substances with significant pharmacological potential. Spectroscopic studies, including GC-MS, IR, NMR, and single crystal X-ray diffraction methods, have been employed to examine the properties of novel hydrochloride salts of cathinones, showcasing the relevance of pyrrolidine derivatives in forensic science and drug discovery (Nycz, Paździorek, Małecki, & Szala, 2016).
Pyrrolidines in [3+2] Cycloaddition Reactions
The compound's utility extends to its role in pyrrolidines synthesis through [3+2] cycloaddition reactions, highlighting its importance in the development of new synthetic methodologies for constructing biologically active heterocycles. These compounds find applications in medicine as therapeutic agents and in industry as dyes or agrochemical substances (Żmigrodzka, Sadowski, Kras, Desler, Demchuk, & Kula, 2022).
Synthesis and Crystal Structures of Complexes
The compound has been investigated for its potential in forming bidentate and tridentate ligands with palladium(II) and mercury(II), illustrating its versatility in coordination chemistry. These complexes have been characterized by NMR spectroscopy and single crystal X-ray diffraction, indicating its potential in developing new materials and catalysis processes (Singh, Singh, Sharma, Drake, Hursthouse, & Light, 2003).
Pharmacological Characterization
Although not directly relevant to the requested compound, research on closely related pyrrolidine derivatives has provided insights into their pharmacological characterization, revealing high affinity for specific receptors and potential applications in treating depression and addiction disorders. These studies underscore the importance of pyrrolidine derivatives in medicinal chemistry (Grimwood et al., 2011).
Electrochemical and Thermal Properties
Investigations into the electrochemical and thermal properties of N-substituted poly(bis-pyrrole) films based on pyrrolidine derivatives have revealed exciting electrochromic and ion receptor properties. These findings open avenues for practical applications in metal recovery and ion sensing, further demonstrating the compound's utility in materials science (Mert, Demir, & Cihaner, 2013).
Future Directions
Pyrrolidines and their derivatives are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Therefore, the exploration of pyrrolidine derivatives, including “2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride”, is expected to continue in the future .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 2-[(1e)-prop-1-en-1-yl]pyrrolidine hydrochloride, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to interact with their targets due to their stereochemistry and the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
2-[(E)-prop-1-enyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-4-7-5-3-6-8-7;/h2,4,7-8H,3,5-6H2,1H3;1H/b4-2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEFEPRXAQMIAP-VEELZWTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



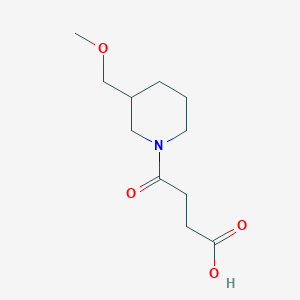
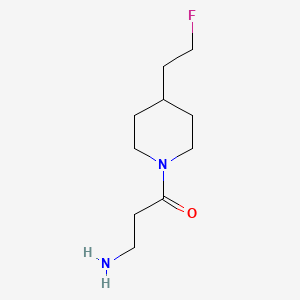



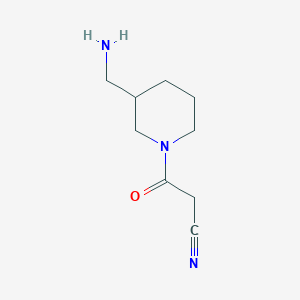
![1-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531424.png)
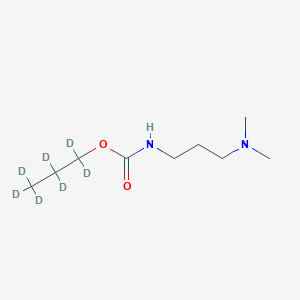
![5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine](/img/structure/B1531428.png)
![9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride](/img/structure/B1531429.png)
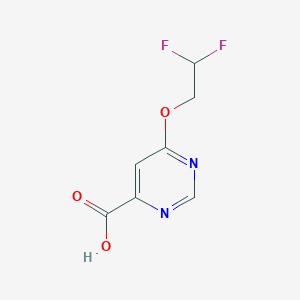
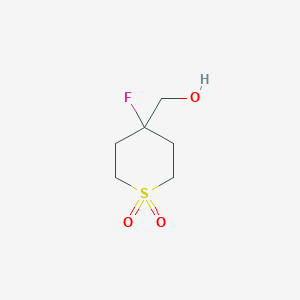
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531434.png)
